molecular formula C13H17N3O2 B6162899 tert-butyl 3-(4-ethynyl-1H-pyrazol-1-yl)azetidine-1-carboxylate CAS No. 2098140-87-3

tert-butyl 3-(4-ethynyl-1H-pyrazol-1-yl)azetidine-1-carboxylate

Cat. No.: B6162899
CAS No.: 2098140-87-3
M. Wt: 247.29 g/mol
InChI Key: AEWFIEXPPDMJOZ-UHFFFAOYSA-N
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Description

“tert-butyl 3-(4-ethynyl-1H-pyrazol-1-yl)azetidine-1-carboxylate” is a chemical compound with the CAS Number: 2098029-44-6 . It has a molecular weight of 261.32 . The compound is stored at room temperature and is available in powder form .


Molecular Structure Analysis

The Inchi Code for “this compound” is 1S/C14H19N3O2/c1-5-11-6-15-17 (9-11)10-12-7-16 (8-12)13 (18)19-14 (2,3)4/h1,6,9,12H,7-8,10H2,2-4H3 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 261.32 . It is a powder that is stored at room temperature .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl 3-(4-ethynyl-1H-pyrazol-1-yl)azetidine-1-carboxylate involves the reaction of tert-butyl 3-azetidinylcarbamate with 4-ethynyl-1H-pyrazole in the presence of a suitable catalyst.", "Starting Materials": [ "tert-butyl 3-azetidinylcarbamate", "4-ethynyl-1H-pyrazole", "catalyst" ], "Reaction": [ "Step 1: Dissolve tert-butyl 3-azetidinylcarbamate in a suitable solvent.", "Step 2: Add the catalyst to the solution and stir for a few minutes.", "Step 3: Slowly add 4-ethynyl-1H-pyrazole to the reaction mixture while stirring.", "Step 4: Heat the reaction mixture to a suitable temperature and stir for a few hours.", "Step 5: Cool the reaction mixture and filter the precipitate.", "Step 6: Wash the precipitate with a suitable solvent and dry it under vacuum.", "Step 7: Purify the product by column chromatography or recrystallization." ] }

2098140-87-3

Molecular Formula

C13H17N3O2

Molecular Weight

247.29 g/mol

IUPAC Name

tert-butyl 3-(4-ethynylpyrazol-1-yl)azetidine-1-carboxylate

InChI

InChI=1S/C13H17N3O2/c1-5-10-6-14-16(7-10)11-8-15(9-11)12(17)18-13(2,3)4/h1,6-7,11H,8-9H2,2-4H3

InChI Key

AEWFIEXPPDMJOZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)N2C=C(C=N2)C#C

Purity

95

Origin of Product

United States

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